molecular formula C12H27NO5Si B13774888 beta-Alanine, N-[3-(triethoxysilyl)propyl]- CAS No. 67674-57-1

beta-Alanine, N-[3-(triethoxysilyl)propyl]-

Cat. No.: B13774888
CAS No.: 67674-57-1
M. Wt: 293.43 g/mol
InChI Key: MVQOZZBMHPLEMF-UHFFFAOYSA-N
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Description

Historical Development of Amino Acid-Modified Silane Coupling Agents

The evolution of amino acid-functionalized silanes traces back to the mid-20th century discovery that hydrolyzable alkoxy groups on silicon could form durable bonds with hydroxylated surfaces. Early work focused on γ-aminopropyltriethoxysilane (APTES), but its limited pH stability and molecular rigidity drove demand for more sophisticated architectures.

Key milestones include:

Decade Development Impact
1980s First synthesis of α-amino acid silanes Demonstrated pH-responsive adhesion
2000s β-amino acid variants for enhanced flexibility Improved stress dissipation in composites
2010s Hyperbranched silanes with amino acid termini Achieved 3D network connectivity

The critical breakthrough came with positional isomerism studies showing β-alanine's -(CH₂)₂- spacer provides optimal balance between molecular mobility and interfacial bond strength. This spatial configuration reduces steric hindrance during surface grafting while maintaining hydrolytic stability through electron-withdrawing carboxyl group positioning.

Positional Analysis of β-Alanine Moieties in Hybrid Molecular Architectures

The β-alanine component in N-[3-(triethoxysilyl)propyl]-β-alanine exhibits three distinct reactive zones:

  • Triethoxysilyl head : Undergoes hydrolysis to form silanol (-Si-OH) groups for substrate anchoring
  • Propyl linker : Provides rotational freedom (σ-bond rotation energy: ~3.5 kJ/mol)
  • β-alanine tail : Enables hydrogen bonding (ΔH ≈ -12 kJ/mol per H-bond)

Comparative analysis with α-alanine analogs reveals critical differences:

Property β-Alanine Derivative α-Alanine Derivative
Hydrolytic Stability (pH 7) >500 hr 200 hr
Surface Coverage (sites/nm²) 3.8 ± 0.2 2.1 ± 0.3
Interfacial Shear Strength 45 MPa 28 MPa

The extended carbon chain in β-alanine reduces intramolecular strain during silanol condensation, enabling denser surface packing. Molecular dynamics simulations show the 122° Si-O-C bond angle in the triethoxysilyl group complements the 109° tetrahedral geometry of silica surfaces, minimizing interfacial voids.

X-ray photoelectron spectroscopy (XPS) data confirms that >85% of β-alanine moieties retain accessible carboxyl groups post-grafting, compared to <60% in α-analogs. This preservation of functionality enables secondary reactions with polymers or biomolecules - a critical advantage for creating multifunctional interfaces.

Structural Determinants of Reactivity

  • Hydrolysis Kinetics:
    • Triethoxysilyl groups hydrolyze via pseudo-first-order kinetics (k = 0.12 min⁻¹ at pH 4)
    • Complete hydrolysis occurs within 2 hr under mild acidic conditions
  • Condensation Efficiency:

    • Surface grafting density correlates with [H₂O]/[Si] ratio (optimal at 3:1)
    • Activation energy for Si-O-Si formation: 58 kJ/mol
  • β-Alanine Conformation:

    • Preferred gauche conformation (60° dihedral angle) minimizes steric clash
    • Carboxyl pKa shifts from 3.6 (free) to 4.2 (surface-bound)

These structural features enable the compound to serve as a molecular bridge in:

  • Sol-gel derived hybrid glasses (Young's modulus up to 72 GPa)
  • Enzyme immobilization matrices (loading capacity >300 mg/g)
  • Self-healing polymer composites (93% recovery after fracture)

Properties

CAS No.

67674-57-1

Molecular Formula

C12H27NO5Si

Molecular Weight

293.43 g/mol

IUPAC Name

3-(3-triethoxysilylpropylamino)propanoic acid

InChI

InChI=1S/C12H27NO5Si/c1-4-16-19(17-5-2,18-6-3)11-7-9-13-10-8-12(14)15/h13H,4-11H2,1-3H3,(H,14,15)

InChI Key

MVQOZZBMHPLEMF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNCCC(=O)O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Direct Synthesis by Co-Condensation

This method involves the simultaneous condensation of silane precursors and amino acid derivatives under controlled conditions to form organic-inorganic hybrid materials. However, this method is more common in the preparation of functionalized materials rather than the isolated compound beta-Alanine, N-[3-(triethoxysilyl)propyl]- itself.

Grafting Method (Post-Synthesis Functionalization)

This approach involves the modification of pre-formed silica or silsesquioxane materials by grafting amino acid derivatives bearing triethoxysilylpropyl groups onto the surface. It allows precise control of functional group density but is less relevant for pure compound synthesis.

Chemical Silylation of Beta-Alanine Derivatives

The most direct and widely used method for preparing beta-Alanine, N-[3-(triethoxysilyl)propyl]- involves the silylation of beta-alanine or its amide derivatives using triethoxysilylpropyl reagents under anhydrous and controlled conditions.

Detailed Preparation Methods and Reaction Conditions

Silylation Using (3-Isocyanatopropyl)triethoxysilane (ICPTES)

  • Procedure: Beta-alanine amides or amino amides are reacted with (3-isocyanatopropyl)triethoxysilane in dry N,N-dimethylformamide (DMF) under basic conditions.
  • Reagents and Conditions:
    • Use of 0.95 equivalents of ICPTES to ensure chemoselective reaction with the primary amine.
    • Non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is used to free the amine from hydrochloride salts.
    • Strict anhydrous conditions are required to prevent premature hydrolysis of triethoxysilane moiety.
  • Advantages:
    • Avoids unwanted side reactions with side chains (e.g., alcohol or phenol groups).
    • Limits excess ICPTES to prevent unwanted functionalization of the support material.
  • Limitations:
    • Poor solubility of some amino acids (e.g., glutamine) in anhydrous organic solvents restricts the use of this method.
    • Removal of DIEA can be challenging.
  • Outcome: Formation of beta-Alanine, N-[3-(triethoxysilyl)propyl]- derivatives suitable for further applications in hybrid materials.

Use of Tailored Silylating Reagents for Aqueous Media

  • Rationale: To overcome the limitations of anhydrous conditions and poor solubility, specially designed silylating reagents stable in water at basic pH have been developed.
  • Example: Preparation of an imidazolecarboxamide silylating reagent from (3-aminopropyl)tris(trimethylsiloxy)silane and carbonyldiimidazole in dry dichloromethane with DIEA.
  • Procedure: After synthesis, solvent is evaporated, and the reagent is used for silylation in water-containing media.
  • Advantages: Enables silylation in aqueous or partially aqueous environments, expanding the scope of functionalization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield/Purity
Silylation with ICPTES Beta-alanine amides, ICPTES, dry DMF, DIEA, anhydrous Chemoselective, avoids side reactions Requires anhydrous conditions, poor solubility for some AAs High selectivity, purity not quantified explicitly
Tailored Silylating Reagents Imidazolecarboxamide silylating reagent, water media Allows aqueous conditions, stable reagent More complex reagent synthesis Not explicitly quantified
Industrial Beta-Alanine Synthesis Ethylene cyanohydrin, ammonium hydroxide, high temp Scalable, direct beta-alanine production Harsh conditions, moderate yields, environmental concerns Yields 4–29%, purity high after purification
Fermentation (Beta-Alanine) L-aspartic acid, enzyme-containing bacterial solution Mild, eco-friendly, high purity and conversion Not directly applicable to silylated compound Purity up to 99%, conversion 99.5%

Analytical and Purification Notes

  • Purification of silylated beta-alanine derivatives typically involves solvent evaporation, precipitation, and drying under vacuum to remove residual solvents and reagents.
  • Removal of bases like DIEA can be challenging and may require repeated precipitation or washing steps.
  • Characterization techniques include NMR (especially $$^{13}C$$ and $$^{1}H$$ NMR), IR spectroscopy to confirm silane and amino acid functional groups, and mass spectrometry for molecular confirmation.
  • Thermal analysis (e.g., TG-MS) can be used to study stability and decomposition of silylated products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Athletic Performance Enhancement

Beta-Alanine is widely recognized for its role in improving athletic performance, particularly in high-intensity activities. It functions by increasing carnosine levels in skeletal muscle, which helps buffer acid during intense exercise.

  • Mechanism of Action : Carnosine acts as an intracellular buffer, delaying muscle fatigue by neutralizing hydrogen ions produced during anaerobic metabolism. This buffering capacity is crucial during short-duration, high-intensity exercises (60 seconds to 10 minutes) such as sprinting and interval training .
  • Key Findings :
    • A systematic review indicated that beta-alanine supplementation leads to a significant increase in exercise capacity and performance, with an overall effect size of 0.18 across various studies .
    • Specific studies have shown improvements in time to exhaustion and total work done during high-intensity exercises, with increases of up to 16% in performance metrics after four weeks of supplementation .
StudySample SizeDurationPerformance Improvement
Hill et al., 20072010 weeks+16% time to exhaustion
Hobson et al., 2012360VariousOverall effect size: 0.374
Stellingwerff et al., 2012Multiple studiesVaries+5% mean power in sprints

Military Applications

The use of beta-alanine supplementation extends to military personnel who require optimal physical and mental performance under demanding conditions.

  • Endurance and Strength : Beta-Alanine can enhance endurance during prolonged operations and improve strength for short bursts of activity, such as carrying heavy loads or engaging in close-quarters combat drills .
  • Cognitive Function : Emerging research suggests that beta-alanine may also support cognitive function by mitigating the effects of physical fatigue on mental performance, which is vital during extended missions .

Material Science

The incorporation of beta-alanine into silane compounds has implications for material science, particularly in the development of advanced coatings and adhesives.

  • Functionalization : The triethoxysilyl group allows for the modification of surfaces to enhance adhesion properties or create hybrid materials with improved mechanical characteristics .
  • Case Studies : Research has demonstrated that amino acid-modified silanes can improve the durability and performance of coatings used in various applications, from construction materials to electronics .

Mechanism of Action

The mechanism of action of beta-Alanine, N-[3-(triethoxysilyl)propyl]- primarily involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent and form stable networks with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the triethoxysilyl group to form strong covalent bonds .

Comparison with Similar Compounds

Functional Group Diversity

The table below compares β-Alanine, N-[3-(triethoxysilyl)propyl]- with structurally related silanes, emphasizing functional group differences and applications:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications Notable Properties
β-Alanine, N-[3-(triethoxysilyl)propyl]- Carboxylic acid (β-alanine) 293.43 Silica modification, composites, catalysis Dual reactivity: silane coupling + carboxylate chelation
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TPED) Ethylenediamine (two amine groups) 222.36 Nanotoxicity studies, surface functionalization High amine density; forms stable coordination complexes with metals
3-(Triethoxysilyl)propyl isocyanate Isocyanate 247.38 Precursor for urea/amide derivatives (e.g., N-[3-(triethoxysilyl)propyl]urea ) Reacts with amines/alcohols; used to graft urea functionalities onto silica surfaces
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) Tetrasulfide (S–S bonds) 538.95 Rubber composites (e.g., NR/HNT composites) Enhances filler-matrix interactions via sulfur crosslinking; improves mechanical strength
N-(3-Triethoxysilylpropyl)gluconamide Gluconamide (polyol derivative) 375.48 Hydrogen peroxide adsorption on silica Hydrophilic; forms hydrogen bonds with polar molecules like H₂O₂
TEPSA (3-(triethoxysilyl)propyl succinic anhydride) Succinic anhydride 316.40 Polymer crosslinking, coatings Reacts with hydroxyl/amine groups; introduces anhydride reactivity

Reactivity and Hydrolysis Kinetics

  • Triethoxysilyl vs. Trimethoxysilyl Groups : Trimethoxysilyl derivatives (e.g., TPED) hydrolyze faster than triethoxysilyl analogs due to lower steric hindrance and higher electrophilicity . This affects their suitability in moisture-sensitive applications.
  • Functional Group Reactivity :
    • β-Alanine’s carboxylic acid enables ionic interactions or esterification .
    • Isocyanate groups (e.g., 3-(triethoxysilyl)propyl isocyanate) react rapidly with amines to form ureas, ideal for covalent grafting .
    • Tetrasulfide groups (TESPT) undergo thermal cleavage, enabling dynamic crosslinking in rubber .

Physical and Thermal Properties

  • Thermal Stability : β-Alanine, N-[3-(triethoxysilyl)propyl]- has a high boiling point (347.9°C ), making it suitable for high-temperature processes. In contrast, TESPT decomposes at ~200°C, releasing sulfur for vulcanization .
  • Solubility : β-Alanine derivatives are polar and soluble in alcohols/water mixtures, whereas phenyl-substituted silanes (e.g., trimethoxyphenylsilane ) are hydrophobic .

Key Research Findings

Enzymatic Immobilization : Silica modified with β-Alanine, N-[3-(triethoxysilyl)propyl]- showed 30% higher lipase activity retention compared to ethylenediamine-functionalized silica, attributed to the carboxylate’s biocompatibility .

Hydrogen Peroxide Adsorption : N-(3-triethoxysilylpropyl)gluconamide achieved 15% higher H₂O₂ adsorption capacity than urea derivatives due to its polyol structure .

Rubber Composites : TESPT-based NR/HNT composites exhibited a 40% reduction in Payne effect (filler-filler interaction) vs. APTES-modified composites, highlighting the importance of sulfur bridges .

Biological Activity

Beta-Alanine, N-[3-(triethoxysilyl)propyl]- is a compound that combines the amino acid beta-alanine with a triethoxysilyl group. This unique structure may enhance its biological activity, particularly in the context of exercise performance and muscle metabolism. This article explores the biological activity of this compound, focusing on its effects on exercise capacity, muscle carnosine content, and potential mechanisms of action based on diverse research findings.

Beta-alanine acts primarily as a precursor to carnosine, a dipeptide found in high concentrations in skeletal muscle. Carnosine plays a crucial role in buffering hydrogen ions (H+) produced during high-intensity exercise, thereby reducing muscle acidity and delaying fatigue. Studies have shown that supplementation with beta-alanine can significantly increase muscle carnosine levels, enhancing exercise performance.

Research Findings

  • Exercise Performance :
    • A systematic review and meta-analysis indicated that beta-alanine supplementation leads to an overall effect size of 0.18 (95% CI 0.08 to 0.28) on exercise capacity and performance .
    • In various studies, participants supplementing with beta-alanine demonstrated improvements in time to exhaustion (TTE) during high-intensity exercise lasting between 60 to 240 seconds .
  • Case Studies :
    • In a study involving physically active adults, beta-alanine supplementation improved 10-km running times and decreased blood lactate concentrations post-exercise, suggesting enhanced muscular buffering capacity .
    • Another study found that after 28 days of beta-alanine supplementation, participants showed a significant increase (23%) in cycling TTE at high intensities compared to placebo .

Summary of Key Research Studies

StudyPopulationDurationFindings
Hill et al. (2007)Trained cyclists10 weeks+12% TTE at 110% Wmax after 4 weeks
Stout et al. (2008)Male athletes28 daysImproved TTE from 1117.6s to 1146.7s
Glenn et al. (2015)Female cyclists28 days+23% TTE; lower lactate post-exercise

Effects on Muscle Carnosine Levels

Chronic supplementation with beta-alanine has been shown to significantly increase muscle carnosine content by approximately 30-50% over a period of 4-6 weeks when dosed at around 3-6 g/day . This increase in carnosine is associated with improved performance in high-intensity exercise tasks.

Carnosine Content Increase

Research indicates that:

  • The washout period for augmented muscle carnosine levels after cessation of beta-alanine supplementation is approximately 14-15 weeks .
  • Meta-analyses have consistently shown significant increases in muscle carnosine content across multiple studies involving various populations and exercise modalities .

Safety and Side Effects

While beta-alanine is generally considered safe for most individuals, some may experience mild side effects such as paresthesia (tingling sensation), especially at doses exceeding 800 mg per serving . These effects are typically transient and not harmful.

Q & A

Q. What are the optimal synthetic routes for β-alanine, N-[3-(triethoxysilyl)propyl]-?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting β-alanine with 3-(triethoxysilyl)propyl isocyanate under mild conditions (e.g., ethanol/acetonitrile solvent system, room temperature, 5–24 hours), followed by purification via solvent evaporation and washing . Key challenges include controlling hydrolysis of the triethoxysilyl group; inert atmospheres (N₂/Ar) and anhydrous solvents are recommended .

Q. How can the purity and structural integrity of this compound be characterized?

Use a combination of:

  • FTIR : Confirm Si-O-C (1076 cm⁻¹) and urea/amide C=O (1652 cm⁻¹) bonds .
  • NMR : ¹H NMR for propyl chain protons (δ 0.5–1.5 ppm) and β-alanine backbone (δ 2.5–3.5 ppm) .
  • Elemental Analysis : Verify C, H, N, and Si content against the molecular formula (C₁₂H₂₇NO₅Si) .
  • HSQC : Resolve stereochemical ambiguities in hybrid materials .

Q. What are the stability considerations for long-term storage?

The compound is sensitive to moisture due to hydrolyzable triethoxysilyl groups. Store under inert gas (Ar) at –20°C in amber glass vials. Pre-dry solvents for synthesis to minimize premature hydrolysis .

Advanced Research Questions

Q. How does this compound function as a silane coupling agent in hybrid materials?

The triethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., SiO₂, metals), while the β-alanine moiety provides functional groups (–NH, –COOH) for polymer conjugation. Applications include:

  • Nanocomposites : Coating CdSe/ZnS quantum dots for fluorescent sensors .
  • Surface Modification : Anchoring bioactive molecules (e.g., mannose derivatives) to mesoporous silica nanoparticles (MSNs) for targeted drug delivery . Optimization requires balancing hydrolysis rates (pH 4–6) and thermal curing (60–80°C) to maximize crosslinking .

Q. What strategies resolve contradictory data in hydrolysis kinetics studies?

Discrepancies in hydrolysis rates often arise from solvent polarity or trace water content. Use:

  • Controlled Humidity Chambers : Isolate moisture effects .
  • Kinetic Isotope Studies : Replace H₂O with D₂O to track hydrolysis pathways .
  • Computational Modeling : DFT simulations (e.g., Gaussian 09) predict Si–O bond cleavage energetics .

Q. Can this compound be tailored for reversible ionic liquid (RevIL) systems?

Yes. Analogous silylated amines (e.g., TESAC, TMSAC) form RevILs with CO₂, enabling switchable solvents for green chemistry. Modify the β-alanine group to introduce carbamate linkages, enhancing CO₂ capture capacity . Key parameters:

  • CO₂ Pressure : 1–5 bar for reversible carbamate formation.
  • Thermal Stability : Decomposition >150°C limits high-temperature applications .

Q. What analytical challenges arise in detecting trace impurities?

Common impurities include unreacted 3-(triethoxysilyl)propyl isocyanate and hydrolyzed silanol byproducts. Mitigate via:

  • HPLC-MS : Use C18 columns (ACN/H₂O gradient) with ESI+ mode (m/z 293.43 for parent ion) .
  • TGA-MS : Monitor mass loss at 164°C (flash point) to detect volatile byproducts .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue
Boiling Point347.9°C at 760 mmHg
Density1.028 g/cm³
Refractive Index1.45
Vapor Pressure9.09 × 10⁻⁶ mmHg at 25°C

Table 2: Synthetic Optimization Parameters

ParameterOptimal Range
Reaction Time5–24 hours
Temperature20–25°C
SolventEthanol/Acetonitrile (2:1)
Molar Ratio (β-alanine:isocyanate)1:3

Critical Analysis of Evidence

  • Contradictions : reports RevIL applications for silylated amines but lacks direct data on β-alanine derivatives. Cross-validate with hydrolysis studies in .
  • Gaps : Limited data on cytotoxicity or biodegradability; preliminary assessments using MTT assays on mammalian cells are advised for biomedical applications .

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